molecular formula C14H21BClNO4 B1519971 Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride CAS No. 850567-50-9

Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride

Cat. No. B1519971
M. Wt: 313.59 g/mol
InChI Key: XFBMZLLETVIICU-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride” is a chemical compound with the CAS RN®: 850567-50-9 . It is manufactured by Angene International Limited and is typically stored at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through substitution reactions . Additionally, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst has been used to form related compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved using direct methods such as SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, the negative charges around certain atoms in similar structures indicate possible nucleophilic attack sites .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound to Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride, has been extensively studied for its synthesis, crystal structure, and conformational analyses. The compound is synthesized through a three-step substitution reaction and its structure is confirmed using various spectroscopy methods and X-ray diffraction. Density Functional Theory (DFT) calculations are also used for further analysis, providing insights into molecular structures, electrostatic potentials, and physicochemical properties (Huang et al., 2021).

Molecular Interactions and Stability

The study of such compounds involves understanding their molecular interactions and stability. This can include investigations into how these molecules interact with other chemical entities and their behavior under various conditions. For example, similar compounds have been analyzed in different solvents to understand their solubility and reaction mechanisms (Yüksek et al., 2015).

Potential for Medical and Biological Applications

While your request specifically excludes drug use and dosage, it's important to note that compounds like Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride often undergo research for potential medical and biological applications. This can include studies into their role as intermediates in the synthesis of pharmaceuticals or as part of biochemical processes within living organisms.

Role in Chemical Synthesis

Compounds with complex structures like Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride are frequently used in chemical synthesis. They can act as intermediates in the creation of more complex molecules, often serving critical roles in the development of new materials, catalysts, or pharmaceuticals (Tripathi & Kumar, 2012).

Safety And Hazards

While specific safety and hazard information for this compound was not found, similar compounds have been labeled with the GHS07 pictogram and associated with hazard statements H302, H315, H319, H332, and H335 .

properties

IUPAC Name

methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4.ClH/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10;/h6-8H,16H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBMZLLETVIICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657332
Record name Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride

CAS RN

850567-50-9
Record name Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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